molecular formula C11H14F2O2 B8033294 2,4-Difluoro-5-(3-methylbutoxy)phenol

2,4-Difluoro-5-(3-methylbutoxy)phenol

Cat. No.: B8033294
M. Wt: 216.22 g/mol
InChI Key: GWMZSTLPEYGJTL-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(3-methylbutoxy)phenol: is a fluorinated phenol derivative with the molecular formula C11H14F2O2 and a molecular weight of 216.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a 3-methylbutoxy group attached to the phenol ring, making it a unique and valuable chemical for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(3-methylbutoxy)phenol typically involves the following steps:

    Fluorination: Introduction of fluorine atoms at the 2 and 4 positions of the phenol ring.

    Alkylation: Attachment of the 3-methylbutoxy group to the 5 position of the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Difluoro-5-(3-methylbutoxy)phenol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The fluorine atoms and the 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroquinone or other reduced forms.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2,4-Difluoro-5-(3-methylbutoxy)phenol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(3-methylbutoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The 3-methylbutoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    2,4-Difluorophenol: Lacks the 3-methylbutoxy group, making it less lipophilic.

    2,4-Difluoro-5-methoxyphenol: Contains a methoxy group instead of the 3-methylbutoxy group, affecting its chemical and biological properties.

    2,4-Difluoro-5-ethoxyphenol: Contains an ethoxy group, which may alter its reactivity and applications.

Uniqueness: 2,4-Difluoro-5-(3-methylbutoxy)phenol is unique due to the combination of fluorine atoms and the 3-methylbutoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-5-(3-methylbutoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-7(2)3-4-15-11-6-10(14)8(12)5-9(11)13/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZSTLPEYGJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C(=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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